Dehydroritonavir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dehydroritonavir is a derivative of ritonavir, a well-known antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir functions as a protease inhibitor, preventing the replication of the HIV virus by inhibiting the enzyme responsible for cleaving viral proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroritonavir involves multiple steps, starting from the basic structure of ritonavir. The process typically includes the selective removal of hydrogen atoms from specific positions on the ritonavir molecule, leading to the formation of this compound. This can be achieved through various chemical reactions, including oxidation and dehydrogenation, under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Dehydroritonavir undergoes several types of chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under mild conditions to prevent over-reduction.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield fully or partially hydrogenated compounds .

Scientific Research Applications

Dehydroritonavir has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.

Biology: Investigated for its potential effects on various biological systems, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections and other diseases.

Mechanism of Action

Dehydroritonavir exerts its effects by interacting with specific molecular targets within the body. Similar to ritonavir, it inhibits the activity of protease enzymes, preventing the cleavage of viral proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus, reducing its ability to infect new cells. Additionally, this compound may interact with other enzymes and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Ritonavir: The parent compound, used primarily as an antiretroviral medication.

Lopinavir: Another protease inhibitor used in combination with ritonavir for the treatment of HIV/AIDS.

Darunavir: A newer protease inhibitor with a similar mechanism of action but improved efficacy and resistance profile.

Uniqueness of Dehydroritonavir: this compound is unique due to its specific structural modifications, which may confer distinct chemical and biological properties. These modifications can affect its interactions with enzymes and receptors, potentially leading to different pharmacological effects compared to its parent compound and other similar protease inhibitors .

Biological Activity

Dehydroritonavir is a derivative of ritonavir, primarily recognized for its role as an antiretroviral medication in the treatment of HIV/AIDS. As a protease inhibitor, ritonavir inhibits the enzyme responsible for cleaving viral proteins, thereby preventing the replication of the HIV virus. This compound, through structural modifications, may exhibit distinct biological activities and pharmacological properties compared to its parent compound.

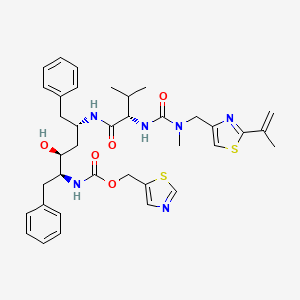

- Molecular Formula : C37H46N6O5S2

- Molecular Weight : 718.9 g/mol

- SMILES Notation : CC(C)C@@HNC(=O)N(C)CC4=CSC(=N4)C(=C)C

These properties indicate that this compound has a complex structure that may influence its interactions with biological systems.

This compound functions primarily by inhibiting protease enzymes, similar to ritonavir. This inhibition disrupts viral protein processing, which is crucial for viral replication. Additionally, it may interact with various enzymes and receptors, contributing to a broader pharmacological profile.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses, including the Hepatitis C virus (HCV). In vitro studies suggest that this compound may possess activity against HCV, although further research is necessary to confirm these findings and elucidate the mechanisms involved .

Antitumor Activity

Research indicates that this compound derivatives can exhibit significant antitumor effects. For instance, studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption. Such activities highlight the potential for this compound in cancer therapeutics .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and inhibit inflammatory signaling pathways, which could be beneficial in treating inflammatory diseases .

Other Biological Activities

- Antiprotozoal Activity : Some derivatives have shown efficacy against protozoan infections by inducing oxidative stress in pathogens.

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects, warranting further exploration into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

| Compound | Mechanism of Action | Notable Activities |

|---|---|---|

| Ritonavir | Protease inhibitor | Antiretroviral for HIV/AIDS |

| Lopinavir | Protease inhibitor | Used in combination therapies for HIV/AIDS |

| Darunavir | Protease inhibitor | Improved efficacy and resistance profile |

| This compound | Protease inhibitor | Antiviral, antitumor, anti-inflammatory |

This table illustrates how this compound's structural modifications may confer distinct biological activities compared to other well-known protease inhibitors.

Case Study 1: Antitumor Efficacy

A study conducted by Huang et al. synthesized various this compound derivatives and tested their anticancer activities against multiple cell lines. One compound exhibited an IC50 value of 7.76 ± 0.98 μM against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Case Study 2: Antiviral Potential

In vitro studies have demonstrated that this compound can inhibit HCV replication. These findings suggest a promising avenue for the development of new antiviral therapies targeting HCV .

Case Study 3: Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory effects of this compound found that it significantly reduced the expression of inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACGOSOZRPCMCB-XGKFQTDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.